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Compound of Interest

Compound Name: 2,6-Dimethoxyphenol-d3

Cat. No.: B12390395

Technical Guide: 2,6-Dimethoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data of
2,6-Dimethoxyphenol-d3. Due to the limited availability of specific experimental data for the
deuterated form, this guide includes data for the non-deuterated analogue, 2,6-
Dimethoxyphenol (also known as Syringol), as a reference point, with explanations of the
expected variations for the d3 isotopologue.

Physical and Chemical Properties

2,6-Dimethoxyphenol-d3 is the deuterium-labeled version of 2,6-Dimethoxyphenol.[1] The
physical properties are expected to be very similar to the non-deuterated compound.

Table 1: Physical and Chemical Data of 2,6-Dimethoxyphenol-d3
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Property Value Source
) 2,6-Dimethoxyphenol-d3
Chemical Name _ MedchemExpress
(Syringol-d3)
CAS Number 2484091-60-1 MedchemExpress
Molecular Formula CsH7D30s3 Inferred
Molecular Weight 157.18 g/mol Inferred

Table 2: Physical and Chemical Data of 2,6-Dimethoxyphenol (Non-deuterated)

Property Value Source
CAS Number 91-10-1 PubChem, Sigma-Aldrich[2]
Molecular Formula CsH1003 PubChem, NIST[2][3]
Molecular Weight 154.16 g/mol PubChem, Sigma-Aldrich[2]
Appearance Colorless to off-white solid Wikipedia, Sigma-Aldrich[4]
Melting Point 50-57 °C Sigma-Aldrich
Boiling Point 261-262 °C Sigma-Aldrich, Wikipedia[4]
Solubility Slightly soluble in water; Wikipedia

soluble in ethanol and ether.
Density 1.15857 g/cm3 (at 60 °C) Wikipedia[4]

Spectral Data

The introduction of deuterium atoms into one of the methoxy groups will cause distinct changes

in the spectral data, particularly in the mass spectrum and *H NMR spectrum.

Mass Spectrometry

The molecular weight of 2,6-Dimethoxyphenol-d3 is approximately 3 g/mol higher than its

non-deuterated counterpart due to the three deuterium atoms. This will be reflected in the

molecular ion peak in the mass spectrum.
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Table 3: Mass Spectrometry Data of 2,6-Dimethoxyphenol (Non-deuterated)

m/z Relative Intensity Fragmentation Source
154 99.99 [M]* PubChem][?]
139 44.06 [M-CHs]* PubChem|[2]
111 22.96 PubChem|[2]

96 20.75 PubChem|[2]

93 16.64 PubChem|[2]

NMR Spectroscopy

In the *H NMR spectrum of 2,6-Dimethoxyphenol-d3, the signal corresponding to one of the
methoxy groups will be absent. The integration of the remaining methoxy signal will correspond
to three protons. The aromatic proton signals will remain unchanged.

Table 4: *H NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

Chemical Lo . )

. Multiplicity Integration Assignment Solvent Source
Shift (ppm)
6.50-6.89 m 3H Ar-H CDCls PubChem][2]
5.55 s 1H OH CDCls PubChem][2]
3.87 s 6H 2 x -OCHs CDCls PubChem|[2]

Table 5: 13C NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)
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Chemical Shift .
Assighnment Solvent Source

(ppm)

147.40 C-0O (Ar) CDCls PubChem[2]
135.09 C-OH (Ar) CDCls PubChem|[2]
119.10 C-H (Ar) CDCls PubChem[2]
105.13 C-H (Ar) CDCls PubChem[2]
56.27 -OCHs CDCls PubChem|[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethoxyphenol-d3 is expected to be very similar to that of the non-
deuterated compound, with potential subtle shifts in the C-D stretching and bending vibrations
compared to C-H vibrations, though these may be masked by other signals.

Table 6: IR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

Wavenumber (cm—?) Description Source

3500-3300 O-H stretch Inferred
C-H stretch (aliphatic and

3000-2850 ) Inferred
aromatic)

1600-1450 C=C stretch (aromatic) Inferred

1250-1000 C-O stretch Inferred

Experimental Protocols
Synthesis of 2,6-Dimethoxyphenol

A general method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of
pyrogallol.[5][6] For the synthesis of 2,6-Dimethoxyphenol-d3, a deuterated methylating agent
such as methyl-d3 iodide (CDsl) or dimethyl-d6 sulfate ((CD3)2S0a4) would be used.

Protocol:
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» Dissolve pyrogallol in a suitable solvent (e.g., methanol).
e Add a base (e.g., sodium methoxide) to the solution.

» Add the methylating agent (e.g., methyl iodide) dropwise while stirring. For the deuterated
compound, a deuterated methylating agent would be used.

e The reaction mixture is then heated under reflux for a specified time.
o After completion, the reaction is cooled, and the product is extracted with an organic solvent.
e The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
 Purification is typically achieved by crystallization or chromatography.

Another reported method involves the reaction of 2,6-dibromophenol with sodium methoxide in
the presence of a copper catalyst.[7]

Laccase Activity Assay

2,6-Dimethoxyphenol is a common substrate for determining laccase activity by monitoring the
formation of its colored oxidation product, 3,3',5,5'-tetramethoxy-4,4'-diphenoquinone.[8]

Protocol:

e Prepare a reaction mixture containing a buffered solution (e.g., citrate-phosphate buffer, pH
4.5).

e Add a solution of 2,6-Dimethoxyphenol to the buffer.
« Initiate the reaction by adding the laccase enzyme solution.
» Monitor the change in absorbance at 468 nm over time using a spectrophotometer.

e The rate of reaction is calculated from the linear portion of the absorbance versus time plot
using the molar extinction coefficient of the product.

Visualizations
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Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol

Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to a phenoxy radical, which can then
undergo radical-radical coupling to form a dimer. This dimer, 3,3',5,5'-tetramethoxybiphenyl-
4,4'-diol, has been shown to have enhanced antioxidant activity.[9]

Substrate Enzyme Intermediate Product
. m Oxidation | ) Dimerization | | 3,3'5,5-Tetramethoxy-
2,6-Dimethoxyphenol @ =»| Phenoxy Radical ;. biphenyl-4,4'-diol

Click to download full resolution via product page

Caption: Laccase-catalyzed oxidation and dimerization of 2,6-Dimethoxyphenol.

Experimental Workflow for Laccase Activity Assay

The following diagram illustrates a typical workflow for measuring laccase activity using 2,6-

Dimethoxyphenol as a substrate.
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Caption: Workflow for a spectrophotometric laccase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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